2,4-dibromo-6-[(E)-{2-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]hydrazinylidene}methyl]phenol
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Overview
Description
2,4-DIBROMO-6-[(E)-{2-[5-(4-METHYLPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL is a complex organic compound that belongs to the class of dibromophenols. Dibromophenols are characterized by the presence of two bromine atoms and a hydroxyl group attached to a benzene ring. This specific compound also contains a thienopyrimidine moiety, which is a fused ring system consisting of thiophene and pyrimidine rings, and a hydrazone linkage.
Preparation Methods
The synthesis of 2,4-DIBROMO-6-[(E)-{2-[5-(4-METHYLPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL involves multiple steps:
Synthesis of Thienopyrimidine Derivatives: Thienopyrimidine derivatives can be synthesized by cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate.
Formation of Hydrazone Linkage: The hydrazone linkage is formed by reacting the thienopyrimidine derivative with a suitable hydrazine compound under acidic or basic conditions.
Bromination: The final step involves bromination of the phenol ring to introduce the bromine atoms at the 2 and 4 positions.
Chemical Reactions Analysis
2,4-DIBROMO-6-[(E)-{2-[5-(4-METHYLPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL undergoes various chemical reactions:
Scientific Research Applications
2,4-DIBROMO-6-[(E)-{2-[5-(4-METHYLPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL has various applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-DIBROMO-6-[(E)-{2-[5-(4-METHYLPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2,4-DIBROMO-6-[(E)-{2-[5-(4-METHYLPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL can be compared with other dibromophenols and thienopyrimidine derivatives:
Dibromophenols: Similar compounds include 2,3-dibromophenol, 2,5-dibromophenol, and 2,6-dibromophenol. These compounds differ in the position of the bromine atoms and the presence of other substituents.
Thienopyrimidine Derivatives: Similar compounds include thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives. These compounds have different ring fusion patterns and substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C20H14Br2N4OS |
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Molecular Weight |
518.2 g/mol |
IUPAC Name |
2,4-dibromo-6-[(E)-[[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C20H14Br2N4OS/c1-11-2-4-12(5-3-11)15-9-28-20-17(15)19(23-10-24-20)26-25-8-13-6-14(21)7-16(22)18(13)27/h2-10,27H,1H3,(H,23,24,26)/b25-8+ |
InChI Key |
ACFRRCXROGWADM-ZNLRHDTNSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)N/N=C/C4=C(C(=CC(=C4)Br)Br)O |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NN=CC4=C(C(=CC(=C4)Br)Br)O |
Origin of Product |
United States |
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